molecular formula C7H7BrN4 B1379021 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 1363381-37-6

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B1379021
CAS No.: 1363381-37-6
M. Wt: 227.06 g/mol
InChI Key: UYEMFLMLPQXQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[3,4-b]pyridine core, a privileged structure in medicinal chemistry known for its resemblance to purine bases, which allows it to mimic adenosine and interact effectively with a wide range of biological targets, particularly kinase ATP-binding sites . The presence of a bromine atom at the 3-position makes this derivative a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse aromatic and heterocyclic systems . This is crucial for exploring structure-activity relationships and optimizing compound properties. The 4-amino group serves as an additional handle for chemical modification or can participate in key molecular interactions within a target's binding pocket. Researchers are increasingly utilizing pyrazolo[3,4-b]pyridine-based compounds in the development of inhibitors for tropomyosin receptor kinases (TRKs) and other kinase targets implicated in cancer . These scaffolds have also demonstrated substantial pharmacological potential in other areas, including as antimicrobial and antiproliferative agents . This specific bromo- and amino-functionalized building block is intended for use in hit-to-lead optimization campaigns and the synthesis of novel bioactive molecules for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-2-methylpyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-6(8)5-4(9)2-3-10-7(5)11-12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMFLMLPQXQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=CC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220410
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-37-6
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine core . Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is primarily studied for its potential as an antitumor agent and a CDK2 inhibitor . The following table summarizes key studies that highlight its medicinal applications:

Study TitleDescriptionFindings
Synthesis and Biological Evaluation of Novel Pyrazolo[3,4-b]pyridines as Potential Antitumor AgentsInvestigated the synthesis of various derivatives for antitumor activity.Identified compounds with significant cytotoxicity against cancer cell lines.
Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as Selective CDK2 InhibitorsFocused on the design of selective inhibitors targeting cyclin-dependent kinases.Demonstrated effective inhibition of CDK2, suggesting potential for cancer therapy.

Material Science Applications

In material science, this compound acts as a ligand for metal coordination. This property enables the development of new materials with tailored functionalities such as catalysts or sensors. The compound's ability to participate in cross-coupling reactions and nucleophilic substitutions makes it valuable for synthesizing complex organic materials.

Inorganic Chemistry Applications

The compound's reactivity is characterized by several key reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles.
  • Cross-Coupling Reactions : It can engage in cross-coupling with electrophiles using palladium catalysts.
  • Condensation Reactions : The amino group can react with carbonyls to form imines or amines.

These reactions enable the synthesis of diverse derivatives that may exhibit enhanced biological or chemical properties.

Case Studies

  • Antitumor Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent.
  • Metal Coordination Studies : Research involving the coordination of this compound with transition metals demonstrated its effectiveness in forming stable complexes that could be utilized in catalytic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

The pharmacological profile of pyrazolo[3,4-b]pyridines is highly dependent on substituent chemistry. Below is a comparative analysis of key derivatives:

Compound Name/Structure Substituents Key Pharmacological Activities Synthesis Highlights
4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine 4-NH₂, 3-Br, 2-CH₃ Kinase inhibition (potential) Not explicitly detailed in evidence; likely involves halogenation/amination steps
Etazolate Ethyl ester at position 5 Anxiolytic (sGC stimulator) Traditional multistep synthesis
Coumarin-fused pyrazolo[3,4-b]pyridine (3a) Coumarin fused at C6-C7 Antimicrobial, anti-inflammatory Microwave-assisted one-pot synthesis using silica sulfuric acid (SSA)
Triazole-pyrazolo[3,4-b]pyridine hybrids Triazole at position 5 or 7 Anticancer, antibacterial, antiviral Sonogashira coupling and click chemistry
4,7-Dihydro-2H-pyrazolo[3,4-b]pyridine (4a–l) Electron-withdrawing groups (e.g., NO₂, Cl) Antioxidant, anti-inflammatory One-pot cyclization under oxidative conditions
Key Observations:
  • Halogenation (Br vs. I): Bromine at position 3 in the target compound may enhance electrophilic substitution reactivity compared to iodo-substituted analogs (e.g., 4-bromo-3-iodo-1-THP-pyrazolo[3,4-b]pyridine in ). Bromine’s moderate size and electronegativity balance steric and electronic effects for further functionalization.
  • Amino Group (NH₂): The 4-amino group improves solubility via hydrogen bonding, contrasting with lipophilic substituents (e.g., ethyl esters in Etazolate), which enhance blood-brain barrier penetration .

Pharmacological Profiles

  • Anticancer Activity: Triazole hybrids () and Raf kinase inhibitors () demonstrate potent anticancer effects via kinase inhibition. The target compound’s bromo and amino groups may similarly modulate kinase binding but require empirical validation.
  • Antimicrobial Activity: Coumarin-fused derivatives exhibit MIC values <10 µM against Gram-positive bacteria, attributed to enhanced membrane penetration from the fused aromatic system .
  • Neuroprotective Potential: Etazolate’s sGC activation contrasts with the antioxidant 4,7-dihydro derivatives (), suggesting divergent mechanisms for neurological applications.

Biological Activity

4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C7_7H7_7BrN4_4. Its structure includes a pyrazole ring fused to a pyridine ring, with notable substituents: an amino group at the 4-position, a bromine atom at the 3-position, and a methyl group at the 2-position of the pyrazole ring. This unique arrangement contributes to its reactivity and biological interactions .

Inhibition of Tropomyosin Receptor Kinases (TRKs)

One of the primary biological activities of this compound is its role as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are critical in various cellular processes, including proliferation and survival. The compound interacts with the kinase domain of TRKs, inhibiting their activity and affecting downstream signaling pathways such as Ras/Erk and PI3K/Akt .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example, it has shown significant cytotoxic activity against various cancer cell lines, including:

  • Km-12 (IC50_{50} = 0.304 μM)
  • MCF-7 (breast cancer)
  • HepG2 (hepatocellular carcinoma)
  • A549 (non-small cell lung cancer) .

The mechanism underlying its anticancer effects involves the induction of apoptosis through caspase activation and modulation of key proteins such as p53 and Bax. Additionally, it has been observed to trigger autophagy in cancer cells, enhancing its therapeutic efficacy .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity. It has been evaluated against several bacterial strains, demonstrating moderate effectiveness compared to standard antibiotics like tetracycline. The compound's structural features contribute to its interaction with bacterial targets .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Lines/OrganismsObserved Effects
AnticancerKm-12, MCF-7, HepG2Induces apoptosis; inhibits proliferation; IC50_{50} values < 1 μM
AntibacterialB. subtilis, S. aureusModerate antibacterial activity; effective against multiple bacterial strains
TRK InhibitionVarious cancer cell linesInhibits TRK activity; affects signaling pathways involved in cell survival

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using pyrazole-4-carbaldehydes as precursors. For example, cyclocondensation of 5-amino-3-aryl-1H-pyrazoles with benzoylacetonitriles under solvent-free conditions using ammonium acetate or triethylamine as catalysts yields pyrazolo[3,4-b]pyridine derivatives . Optimization of reaction time (6–12 hours) and temperature (80–120°C) improves yields (70–85%). Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in DMF .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, 2D-COSY) to assign proton environments and X-ray crystallography for unambiguous confirmation of the bromine substitution at the 3-position. For example, spiro[pyrazolo[3,4-b]pyridine] derivatives have been structurally validated via single-crystal X-ray diffraction .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen against promastigote forms of Leishmania amazonensis (IC₅₀ determination) or cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells). Use log P (shake-flask method) to correlate hydrophobicity with membrane permeability .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo and 2-methyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Perform Suzuki-Miyaura coupling with arylboronic acids to assess the bromine’s leaving-group efficiency. Steric hindrance from the 2-methyl group may reduce coupling yields unless bulky ligands (e.g., SPhos) are used. Compare reaction rates via HPLC-MS monitoring .

Q. What computational strategies can predict binding affinity of this compound to protein kinases?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with kinase targets (e.g., JAK2 or EGFR). Validate predictions with MD simulations (AMBER/CHARMM) to assess binding stability. Substituent effects (e.g., 4-amino group) can enhance hydrogen bonding with kinase ATP-binding pockets .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Investigate metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). For instance, pyrazolo[3,4-b]pyridines with log P >3 may exhibit poor aqueous solubility, reducing in vivo efficacy despite high in vitro activity .

Q. What catalytic systems enable enantioselective synthesis of chiral pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Chiral-at-metal Rh(III) complexes catalyze Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated acyl imidazoles, achieving >85% enantiomeric excess (ee). Optimize solvent (toluene/THF) and catalyst loading (2–5 mol%) .

Key Research Challenges

  • Synthetic Scalability : Solvent-free or aqueous conditions (e.g., Fe₃O₄@Zr-MOFs) reduce environmental impact but may limit substrate scope .
  • Bioactivity Selectivity : Pyrazolo[3,4-b]pyridines often inhibit multiple kinases; introduce substituents (e.g., 4-amino) to enhance target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.